(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid
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Overview
Description
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid is an organic compound characterized by its unique structure, which includes a 2,3-dihydro-1,4-benzodioxin ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the benzodioxin ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Scientific Research Applications
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with various biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals targeting specific pathways or receptors.
Industry: In industrial settings, the compound can be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 2,3-dihydro-1,4-benzodioxin, such as:
- 2,3-Dihydro-1,4-benzodioxane
- 2,3-Dihydro-1,4-benzoxathiine
- 1,4-Benzodioxin
Uniqueness
What sets (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid apart from these similar compounds is its specific configuration and the presence of the propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(12)13)8-3-2-4-9-10(8)15-6-5-14-9/h2-4,7H,5-6H2,1H3,(H,12,13)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSYFOODKAZPLC-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C(=CC=C1)OCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C2C(=CC=C1)OCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.